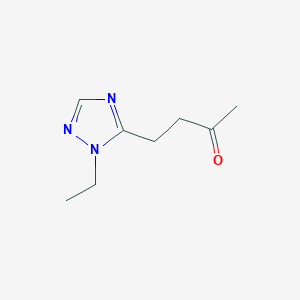
4-(1-Ethyl-1h-1,2,4-triazol-5-yl)butan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Ethyl-1h-1,2,4-triazol-5-yl)butan-2-one is an organic compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Ethyl-1h-1,2,4-triazol-5-yl)butan-2-one typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic conditions.
Alkylation: The triazole ring is then alkylated using ethyl iodide in the presence of a base such as potassium carbonate.
Ketone Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-(1-Ethyl-1h-1,2,4-triazol-5-yl)butan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, where nucleophiles such as amines or thiols replace one of the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted triazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 4-(1-Ethyl-1h-1,2,4-triazol-5-yl)butan-2-one is used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile moiety that can participate in click chemistry, facilitating the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. The triazole ring can mimic the structure of natural substrates, allowing the compound to bind to enzyme active sites and inhibit their activity.
Medicine
Medically, derivatives of this compound are explored for their antimicrobial and antifungal properties. The triazole ring is known to disrupt the synthesis of ergosterol, a key component of fungal cell membranes, making it a potential antifungal agent.
Industry
Industrially, this compound is used in the production of polymers and materials with enhanced thermal and chemical stability. Its incorporation into polymer backbones can improve the durability and performance of the resulting materials.
Mecanismo De Acción
The mechanism by which 4-(1-Ethyl-1h-1,2,4-triazol-5-yl)butan-2-one exerts its effects involves the interaction of its triazole ring with biological targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, allowing it to inhibit enzymes by binding to their active sites. This interaction can disrupt normal enzyme function, leading to the inhibition of metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
1-Ethyl-1h-1,2,4-triazole: Lacks the butan-2-one moiety, making it less versatile in synthetic applications.
4-(1-Methyl-1h-1,2,4-triazol-5-yl)butan-2-one: Similar structure but with a methyl group instead of an ethyl group, which can affect its reactivity and biological activity.
4-(1-Phenyl-1h-1,2,4-triazol-5-yl)butan-2-one: Contains a phenyl group, which can enhance its aromaticity and potential interactions with biological targets.
Uniqueness
4-(1-Ethyl-1h-1,2,4-triazol-5-yl)butan-2-one is unique due to its combination of the triazole ring and the butan-2-one moiety. This structure provides a balance of reactivity and stability, making it a valuable compound for various applications in research and industry. Its ethyl group also imparts specific steric and electronic properties that can influence its behavior in chemical reactions and biological systems.
Propiedades
Fórmula molecular |
C8H13N3O |
|---|---|
Peso molecular |
167.21 g/mol |
Nombre IUPAC |
4-(2-ethyl-1,2,4-triazol-3-yl)butan-2-one |
InChI |
InChI=1S/C8H13N3O/c1-3-11-8(9-6-10-11)5-4-7(2)12/h6H,3-5H2,1-2H3 |
Clave InChI |
WTSWPKDIXRZFHB-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=NC=N1)CCC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



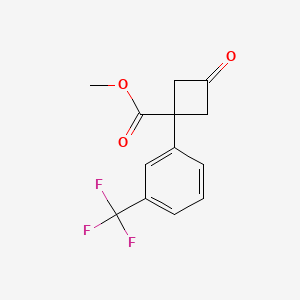


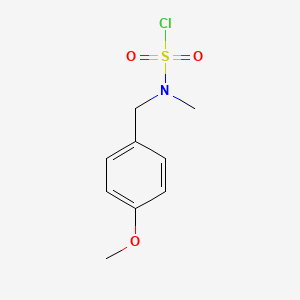

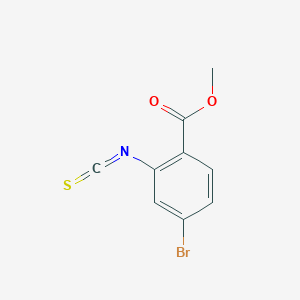
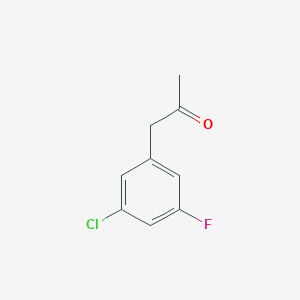
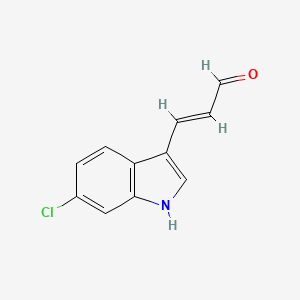
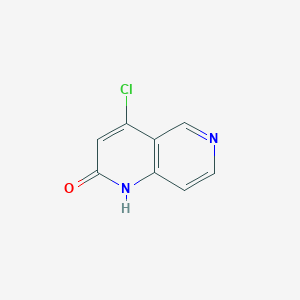
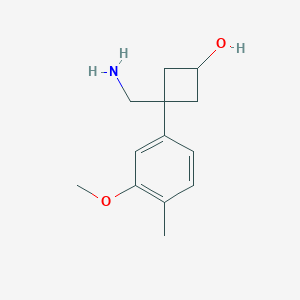
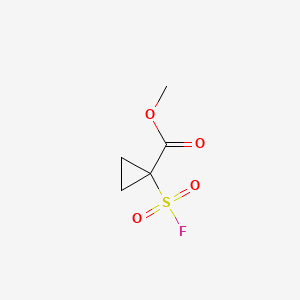
![tert-butylN-[2-(aminomethyl)-1,3-dihydroxypropan-2-yl]carbamate](/img/structure/B13530564.png)

